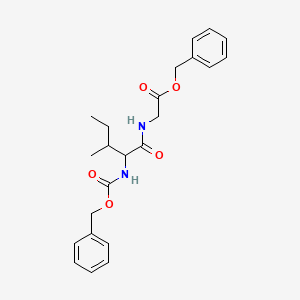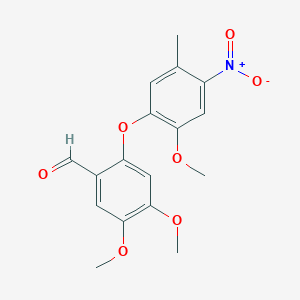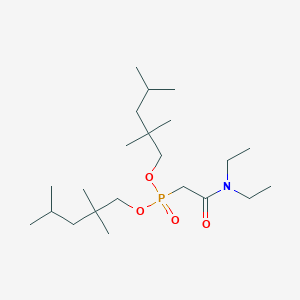
Carbobenzyloxy-L-isoleucylglycine benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbobenzyloxy-L-isoleucylglycine benzyl ester is a synthetic compound with the molecular formula C23H28N2O5 and a molecular weight of 412.49 g/mol . It is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-L-isoleucylglycine benzyl ester typically involves the protection of amino acids using benzyl chloroformate. The process begins with the reaction of L-isoleucine and glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction forms the carbobenzyloxy-protected amino acids, which are then esterified with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of phosgene gas in the preparation of benzyl chloroformate is a critical step, although it poses significant health hazards .
Análisis De Reacciones Químicas
Types of Reactions
Carbobenzyloxy-L-isoleucylglycine benzyl ester undergoes various chemical reactions, including:
Hydrogenolysis: The removal of the benzyl protecting group using hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrogenolysis: Removal of the benzyl group results in the formation of free amino acids.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbobenzyloxy-L-isoleucylglycine benzyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected amino acid derivative in peptide synthesis.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a model compound in drug development.
Industry: In the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of carbobenzyloxy-L-isoleucylglycine benzyl ester involves its role as a protected amino acid derivative. The carbobenzyloxy group protects the amino group from unwanted reactions during peptide synthesis. Upon completion of the synthesis, the protecting group is removed by hydrogenolysis, revealing the free amino group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Carbobenzyloxy-L-phenylalanine benzyl ester
- Carbobenzyloxy-L-aspartic acid-β-benzyl ester
Uniqueness
Carbobenzyloxy-L-isoleucylglycine benzyl ester is unique due to its specific amino acid sequence and the presence of both carbobenzyloxy and benzyl ester protecting groups. This combination allows for selective protection and deprotection during complex synthetic processes, making it a valuable tool in peptide synthesis .
Propiedades
Número CAS |
118402-78-1 |
|---|---|
Fórmula molecular |
C23H28N2O5 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
benzyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate |
InChI |
InChI=1S/C23H28N2O5/c1-3-17(2)21(25-23(28)30-16-19-12-8-5-9-13-19)22(27)24-14-20(26)29-15-18-10-6-4-7-11-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,24,27)(H,25,28) |
Clave InChI |
WJICDXOSQZYXCC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)





![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)




